1-(2-Amino-4-bromophenyl)-3-methylurea
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Overview
Description
“1-(2-Amino-4-bromophenyl)ethanone” is a compound with the molecular formula C8H8BrNO . It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-4-bromophenyl)ethanone” is 1S/C8H8BrNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 .
Physical and Chemical Properties Analysis
“1-(2-Amino-4-bromophenyl)ethanone” has a molecular weight of 214.06 . It’s a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Crystallography and Material Science
The study by Kang et al. (2015) on the crystal structure of metobromuron, a phenylurea herbicide, showcases the importance of "1-(2-Amino-4-bromophenyl)-3-methylurea" in understanding the molecular configuration, hydrogen bonding, and weak interactions that contribute to the stability and properties of such compounds. This research highlights the compound's role in forming a two-dimensional network extending parallel to (101) through N—H⋯O and C—H⋯O hydrogen bonds, along with weak C—H⋯π interactions (Kang, Kim, Kwon, & Kim, 2015).
Synthesis of Heterocyclic Compounds
Research on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions by Kammel et al. (2015) demonstrates the compound's versatility in organic synthesis. This work presents a pathway to novel heterocyclic compounds through Eschenmoser coupling reactions, ring transformations, and dimerizations, indicating the potential for developing new pharmaceuticals and materials (Kammel, Tarabová, Růžičková, & Hanusek, 2015).
Antimicrobial Applications
El‐Wahab et al. (2015) synthesized new antimicrobial additives based on pyrimidine derivatives, including "this compound," for use in polyurethane varnishes and printing inks. Their study confirms the compound's role in enhancing the antimicrobial efficacy of coatings, suggesting its potential in protecting surfaces against microbial contamination (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Chemical Synthesis and Drug Development
The work by Potkin et al. (2007) on the reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones explores the compound's applications in chemical synthesis, leading to derivatives with potential therapeutic uses. This study demonstrates the reactivity and versatility of "this compound" in producing a variety of chemical structures, which could be further explored for drug development (Potkin, Petkevich, & Kurman, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s worth noting that bromophenols, which are structurally similar, may react via sn1 or sn2 pathways depending on the substitution at the benzylic position .
Biochemical Pathways
Similar compounds have been used in the preparation of (aryl)oxadiazolobenzoxazinones via suzuki-miyaura reaction, copper-catalyzed oxidative amination of benzoxazoles and related azoles via c-h and c-n bond activation .
Pharmacokinetics
Similar compounds have shown promising adme properties .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity .
Biochemical Analysis
Biochemical Properties
The exact biochemical role of 1-(2-Amino-4-bromophenyl)-3-methylurea is not fully understood. Based on its structure, it is likely to interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the bromophenyl and amino groups in the molecule .
Cellular Effects
This compound may have diverse effects on cells. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(2-amino-4-bromophenyl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-8(13)12-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSYGQSQHVRYQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.